Mal-amido-PEG6-NHS is a specialized chemical compound utilized primarily in bioconjugation processes. It features a polyethylene glycol (PEG) spacer that enhances solubility in aqueous environments, making it particularly useful for biological applications. The compound contains two critical functional groups: a maleimide group and an N-hydroxysuccinimide (NHS) ester. The maleimide group is known for its ability to form stable covalent bonds with thiol groups, while the NHS ester facilitates the conjugation of amines, thus enabling the linking of various biomolecules such as proteins, peptides, and nucleic acids .
The primary reactions involving Mal-amido-PEG6-NHS include:
These reactions are critical for creating stable bioconjugates that can be used in research and therapeutic applications.
Mal-amido-PEG6-NHS exhibits several biological activities due to its structure:
The synthesis of Mal-amido-PEG6-NHS typically involves the following steps:
This method allows for precise control over the molecular weight of the PEG spacer and the functionalization degree, which can be tailored based on specific application needs .
Mal-amido-PEG6-NHS is widely used in various fields:
Studies on Mal-amido-PEG6-NHS have focused on its interactions with different biomolecules:
These interaction studies highlight the compound's utility in designing specific biochemical probes and therapeutics.
Mal-amido-PEG6-NHS shares structural similarities with several other compounds used in bioconjugation. Here are some comparable compounds:
Compound Name | Functional Groups | Unique Features |
---|---|---|
Maleimido-PEG4-NHS | Maleimide, NHS ester | Shorter PEG chain; faster reaction kinetics |
Maleimido-Amido-PEG2K-NHS | Maleimide, NHS ester | Higher molecular weight; increased stability |
NHS-PEG4-Maleimide | NHS ester, Maleimide | Simpler structure; often more reactive |
Maleimido-Amido-PEG10K-NHS | Maleimide, NHS ester | Longer PEG chain; enhanced solubility |
Mal-amido-PEG6-NHS stands out due to its balanced molecular weight that provides both solubility and stability while maintaining efficient reactivity towards thiols and amines. This makes it particularly versatile for various applications compared to similar compounds that may favor one property over another .
Maleimide-amido-polyethylene glycol 6-N-hydroxysuccinimide ester represents a heterobifunctional crosslinking reagent with the molecular formula C₂₆H₃₉N₃O₁₃ and molecular weight of 601.61 daltons [2] [3]. The compound incorporates both maleimide and N-hydroxysuccinimide ester functional groups connected through a six-unit polyethylene glycol spacer [2] [3].
The synthesis of polyethylene glycol components for maleimide-amido-polyethylene glycol 6-N-hydroxysuccinimide ester relies on established polymerization methodologies that control molecular weight distribution and minimize polydispersity [8]. Anionic ring-opening polymerization remains the predominant industrial method for polyethylene glycol synthesis, utilizing ethylene oxide as the primary monomer and various initiating systems [8] [12].
The polymerization process involves three distinct phases: initiation through alkoxide ion formation, propagation via nucleophilic attack on ethylene oxide, and termination using quenching agents such as acetic acid [8]. Industrial liquid phase polymerization employs sodium hydroxide or potassium hydroxide as catalysts in steel reactors equipped with circulation pumps and external heat exchangers [12]. The molecular weight of the resulting polyethylene glycol polymer is controlled by the stoichiometric ratio of ethylene oxide monomer to polyethylene glycol initiator [8].
Recent advances in polymerization control have focused on reducing polydispersity index values below 1.1 through improved initiating systems [8]. The Ma et al. methodology employs potassium naphthalene and methanol to effectively remove trace water and oxygen, achieving polydispersity index values of 1.07 [8]. Alternative approaches utilize azeotropic distillation to form propagating alkoxides without organometallic reagents, though polydispersity indices remain between 1.1 and 1.4 [8].
Solid phase stepwise synthesis has emerged as an alternative approach for producing uniform polyethylene glycol chains with precise molecular weights [15]. This methodology employs tetraethylene glycol derivatives as monomers on polystyrene solid supports, achieving near-monodispersity through controlled synthetic cycles consisting of deprotonation, Williamson ether formation, and detritylation [15].
N-hydroxysuccinimide ester functionalization relies on carbodiimide-mediated activation of carboxylate precursors to form reactive ester intermediates [9] [13]. The N-hydroxysuccinimide ester group demonstrates selective reactivity toward primary aliphatic amine groups under physiological to slightly alkaline conditions, with optimal reaction occurring at pH 7.2 to 9.0 [9]. The coupling reaction proceeds through nucleophilic attack by the primary amine on the carbonyl carbon, forming a tetrahedral intermediate and eliminating N-hydroxysuccinimide as a leaving group [13].
The stability of N-hydroxysuccinimide esters presents significant challenges in synthesis and storage, with hydrolysis competing with desired conjugation reactions [9] [22]. The half-life of N-hydroxysuccinimide ester hydrolysis varies dramatically with pH and temperature, ranging from 4 to 5 hours at pH 7.0 and 0°C to 10 minutes at pH 8.6 and 4°C [9]. This instability necessitates careful storage under desiccated conditions with nitrogen atmosphere protection [22].
Maleimide functionalization typically involves thermal cyclization of maleamic acid precursors prepared through reaction of amino-functionalized substrates with maleic anhydride derivatives [10]. The maleimide group exhibits selective reactivity toward sulfhydryl groups through Michael addition reactions, forming stable thioether linkages [10]. The synthesis of maleimide-functionalized compounds requires careful control of reaction conditions to prevent unwanted side reactions and maintain functional group integrity [10].
The preparation of maleimide-amido-polyethylene glycol 6-N-hydroxysuccinimide ester involves sequential functionalization of the polyethylene glycol backbone with both reactive groups [23]. Quality control during synthesis requires specific analytical methods for each intermediate to monitor reaction progress and ensure proper conversion rates [23].
Chromatographic purification of maleimide-amido-polyethylene glycol 6-N-hydroxysuccinimide ester employs multiple complementary techniques to achieve the required purity specifications [17] [24]. High-performance liquid chromatography serves as the primary analytical and preparative method, utilizing various detection systems to accommodate the unique properties of polyethylene glycol-based compounds [24].
The absence of active chromophores in polyethylene glycol necessitates specialized detection methods including refractive index detection, evaporative light scattering detection, and mass spectrometry coupling [24]. Size exclusion chromatography with refractive index detection effectively separates polyethylene glycol species based on molecular weight differences [24]. High-performance liquid chromatography coupled with evaporative light scattering detection provides sensitive detection for compounds that do not efficiently absorb ultraviolet radiation [24].
Cation exchange chromatography represents the initial purification step for many polyethylene glycol conjugates, achieving approximately 95% purity levels [17]. Hydrophobic interaction chromatography serves as a polishing step, providing final purification through selective retention based on hydrophobic interactions [17]. The combination of these chromatographic methods enables effective separation of target compounds from synthetic byproducts and unreacted starting materials [17].
Dialysis purification utilizes semi-permeable membranes with defined molecular weight cut-off values to separate compounds based on size exclusion principles [18]. The dialysis process relies on concentration gradient-driven diffusion, allowing small molecules such as salts and buffer components to pass through the membrane while retaining larger polyethylene glycol conjugates [18]. The molecular weight cut-off selection is critical, with membranes typically chosen to retain 90% of molecules above the specified molecular weight threshold [18].
The equilibrium-driven nature of dialysis requires extended processing times but provides gentle purification conditions that preserve the integrity of sensitive functional groups [18]. Multiple buffer exchanges through dialysis can effectively remove low molecular weight impurities while maintaining the structural integrity of the target compound [18].
The industrial manufacturing of maleimide-amido-polyethylene glycol 6-N-hydroxysuccinimide ester faces significant scalability challenges related to reaction control, purification efficiency, and product stability [16] [19]. The heterobifunctional nature of the compound requires precise control of multiple reactive centers during synthesis, making large-scale production technically demanding [16].
Readiness for scale-up assessment involves evaluation of polyethylene glycol preparation methods, handling procedures, mixing mechanisms, addition rates, material compatibility, hold times, and large-scale safety considerations [16]. The commercial viability of polyethylene glycol conjugates depends heavily on optimizing the conjugation step to reduce the conjugate-to-protein molar ratio, increase process efficiency, optimize reaction time, and improve reaction specificity [16].
Temperature control becomes increasingly critical at larger scales, as the exothermic nature of many coupling reactions can lead to product degradation or unwanted side reactions [14]. Industrial polyethylene glycol synthesis typically operates at temperatures between 110°C and 160°C with reaction pressures of 0.2 to 0.6 megapascals [14]. The reaction time optimization for industrial processes ranges from 1 to 6 hours, with careful monitoring required to prevent overpolymerization [14].
The principal challenges of manufacturing polyethylene glycol conjugates include identifying specific sites of functionalization and characterizing the final product composition [19]. The attachment of multiple functional groups to polyethylene glycol backbones creates complex mixtures that require sophisticated analytical methods for quality control [19]. The development of polyethylene glycol libraries with rigid linkers of varying lengths remains time-consuming due to multiple synthetic steps, linkage point modifications, and challenging purifications that often result in low isolated yields [32].
Material handling considerations for large-scale production include the moisture sensitivity of N-hydroxysuccinimide ester groups and the light sensitivity of maleimide functionalities [22] [23]. Industrial facilities must maintain inert atmospheres during processing and storage to prevent hydrolysis and photodegradation [22] [23].
Quality control specifications for maleimide-amido-polyethylene glycol 6-N-hydroxysuccinimide ester require purity levels exceeding 98.0% as determined by high-performance liquid chromatography analysis [20] [34]. The compound carries the Method Detection Limit number MFCD11041093, which serves as a unique identifier in chemical databases [30] [34].
Parameter | Specification | Method |
---|---|---|
Purity | >98.0% | High-performance liquid chromatography [34] |
Molecular Weight | 601.61 daltons | Mass spectrometry [2] [3] |
Melting Point | 52.0-56.0°C | Differential scanning calorimetry [34] |
Appearance | White to light yellow powder | Visual inspection [34] |
Storage Temperature | -20°C under inert gas | Standard protocol [34] |
The analytical characterization of maleimide-amido-polyethylene glycol 6-N-hydroxysuccinimide ester employs multiple complementary techniques including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and matrix-assisted laser desorption ionization time-of-flight mass spectrometry [23]. High-performance liquid chromatography analysis provides quantitative assessment of purity levels with sensitivity to functional group integrity [23].
Method Detection Limit determinations follow established protocols defining the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results [27] [28]. The Method Detection Limit procedure employs statistical analysis of replicate measurements to establish detection capabilities under specific analytical conditions [29].
Quality control testing includes assessment of residual solvents, water content, and heavy metal contamination [23]. Bio-burden determinations including total viable counts and endotoxin levels are performed upon request for pharmaceutical applications [23]. The stability testing protocol evaluates product integrity under accelerated storage conditions to establish shelf-life specifications [23].
N-Hydroxysuccinimide (NHS) ester chemistry represents one of the most widely utilized bioconjugation strategies in chemical biology and pharmaceutical applications [1] [2]. NHS esters demonstrate exceptional selectivity for primary aliphatic amine groups, making them indispensable tools for protein modification and crosslinking applications [3] [1].
The fundamental mechanism of NHS ester reactivity involves nucleophilic attack by primary amines on the carbonyl carbon of the ester group [1] [2]. The reaction proceeds through a tetrahedral intermediate formation followed by elimination of N-hydroxysuccinimide as a leaving group, resulting in stable amide bond formation [1] [4].
Primary amines exist abundantly in biological systems, particularly at the N-terminus of polypeptide chains (α-amino groups) and in lysine side chains (ε-amino groups) [2] [5]. These amino groups demonstrate high nucleophilicity and occur predominantly on solvent-exposed protein surfaces, making them readily accessible for conjugation reactions [5].
The aminolysis reaction follows the general mechanism where deprotonated primary amines act as nucleophiles [2] [6]. Rate constant studies reveal that NHS ester aminolysis demonstrates second-order kinetics with rate constants significantly enhanced compared to standard ester aminolysis [7]. The nucleophilic rate constant exhibits direct correlation with amine basicity, yielding a slope (αnuc) of approximately 1.0, indicating high sensitivity to charge accumulation during tetrahedral intermediate formation [7].
Reaction specificity analysis indicates that while NHS esters primarily target primary amines, secondary reactions with hydroxyl-containing amino acids (serine, threonine, tyrosine) can occur under certain conditions [3] [8]. However, these ester linkages demonstrate lower stability than amide bonds and can be selectively hydrolyzed through thermal treatment without affecting the amide conjugates [8].
Target Amino Acid | Reactivity | Bond Stability | Selectivity Conditions |
---|---|---|---|
Lysine (ε-NH2) | High | Permanent | pH 7-9, optimal 8.3-8.5 [9] |
N-terminus (α-NH2) | High | Permanent | pH 7-9, all conditions [3] |
Serine (OH) | Low | Reversible | High NHS excess, pH >8 [8] |
Threonine (OH) | Low | Reversible | High NHS excess, pH >8 [8] |
Tyrosine (OH) | Low | Reversible | High NHS excess, pH >8 [8] |
NHS ester stability demonstrates critical pH dependence, with hydrolysis rates increasing dramatically as pH rises [10] [11] [12]. This competing hydrolysis reaction represents the primary limitation in NHS ester bioconjugation applications.
Hydrolysis kinetics studies reveal exponential increases in hydrolysis rates with pH elevation. At pH 7.0 and 0°C, NHS esters exhibit half-lives of 4-5 hours, which decrease to approximately 1 hour at pH 8.0 and 25°C [10] [12]. At pH 8.6 and 4°C, the half-life drops precipitously to 10 minutes [10].
The hydrolysis mechanism involves nucleophilic attack by hydroxide ions on the carbonyl carbon, competing directly with amine nucleophiles for the same reactive site [13] [14]. The rate expression for NHS ester consumption follows:
Rate = kamine[amine]free + kOH-[OH-]
Temperature effects compound pH-dependent hydrolysis, with reaction rates approximately doubling for every 10°C temperature increase [11]. Optimal reaction conditions balance rapid aminolysis kinetics against hydrolysis competition, typically employing pH 7.2-7.5 for heterobifunctional crosslinkers containing both NHS and maleimide functionalities [15] [16].
pH | Temperature (°C) | Half-life | Recommended Application |
---|---|---|---|
7.0 | 0 | 4-5 hours | Long-term reactions, cold storage [10] |
7.4 | 25 | 2 hours | Standard physiological conditions [11] |
8.0 | 25 | 1 hour | Fast conjugation protocols [12] |
8.5 | 25 | <30 minutes | Rapid screening applications [11] |
Reaction optimization strategies focus on minimizing hydrolysis while maximizing conjugation efficiency. Key parameters include maintaining pH below 8.5, using non-amine containing buffers (phosphate, HEPES, Tris-free systems), and employing appropriate molar ratios of 10-50 fold NHS excess over target amines [17] [18] [19].
Maleimide chemistry provides highly selective and efficient conjugation to sulfhydryl groups through Michael addition reactions [20] [21]. This bioorthogonal chemistry demonstrates exceptional specificity for cysteine residues under physiological conditions, making it a cornerstone of modern bioconjugation strategies [22] [23].
The maleimide-thiol reaction proceeds via Michael addition mechanism, where thiolate nucleophiles attack the β-carbon of the maleimide double bond [24] [25]. This reaction forms a thiosuccinimide linkage (also termed succinimidyl thioether) through a two-step process involving initial nucleophilic addition followed by protonation [26] [27].
Reaction selectivity demonstrates remarkable specificity for thiols over other nucleophiles. At pH 6.5-7.5, maleimides react with thiols approximately 1,000 times faster than with amines, ensuring high chemoselectivity [21] [28]. The reaction requires no catalyst and proceeds efficiently in aqueous media, making it ideal for biological applications [22] [20].
The Michael addition kinetics follow second-order rate laws with typical rate constants ranging from 10² to 10⁴ M⁻¹s⁻¹ depending on the specific maleimide and thiol structures [23] [29]. Electron-withdrawing substituents on the maleimide ring enhance reactivity, while electron-donating groups decrease reaction rates [24] [25].
Cysteine accessibility plays a crucial role in conjugation efficiency. Free cysteine residues demonstrate high reactivity, while those involved in disulfide bonds require prior reduction using agents such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) [20] [30]. Typical reduction protocols employ 10-100 fold molar excess of reducing agent followed by removal before maleimide addition [20] [30].
Reaction Conditions | pH Range | Rate Enhancement | Selectivity |
---|---|---|---|
Thiol conjugation | 6.5-7.5 | 1,000× vs amines | High [21] |
Competing hydrolysis | >7.5 | pH dependent | Non-selective [15] |
Optimal conjugation | 6.5-7.5 | Maximum | Cysteine specific [28] |
Thiosuccinimide stability under physiological conditions presents complex behavior involving competing pathways of retro-Michael reactions and hydrolytic ring opening [24] [31] [26]. These processes determine the ultimate fate of maleimide-thiol conjugates in biological environments.
Retro-Michael reactions represent the primary instability mechanism for fresh thiosuccinimide adducts [26] [25]. In the presence of excess thiols (such as glutathione), the original thiosuccinimide can undergo reversible dissociation followed by formation of new conjugates with competing thiols [24] [32]. This thiol exchange process exhibits half-lives ranging from 3-18 hours depending on the specific thiol and maleimide structures [32] [33].
Hydrolytic ring opening provides a stabilization pathway that converts the reversible thiosuccinimide to an irreversible succinamic acid thioether [24] [25]. This hydrolysis reaction proceeds slowly under physiological conditions but can be accelerated by strategic molecular design or external stimuli [24] [31].
Glutathione-mediated degradation studies reveal structure-activity relationships for thiosuccinimide stability [32] [34]. Thiols with lower pKa values (such as 4-mercaptophenylacetic acid, pKa 6.6) demonstrate faster exchange rates compared to higher pKa thiols (N-acetylcysteine, pKa 9.5) [32]. Additionally, electron-withdrawing N-substituents on maleimides accelerate both exchange and hydrolysis reactions [24] [32].
Thiol Type | pKa | Exchange Half-life | Stability Strategy |
---|---|---|---|
4-Mercaptophenylacetic acid | 6.6 | 3-18 hours | Ring opening required [32] |
4-Mercaptohydrocinnamic acid | 7.0 | 3.6-258 hours | Moderate stability [32] |
N-Acetylcysteine | 9.5 | Limited exchange | Naturally stable [32] |
Cysteine (free) | 8.3 | Variable | Context dependent [32] |
Stabilization strategies focus on promoting hydrolytic ring opening to prevent retro-Michael reactions. Electron-withdrawing maleimide substituents (such as N-aryl or N-aminoethyl groups) significantly accelerate ring opening, producing conjugates with half-lives exceeding two years [24] [25]. Alternative approaches include self-hydrolyzing maleimides and transcyclization methods that provide immediate stabilization [35] [36].
Heterobifunctional crosslinkers containing both NHS ester and maleimide functionalities require careful consideration of reaction sequence and conditions to achieve optimal conjugation efficiency [15] [16] [37]. The choice between sequential and simultaneous conjugation strategies significantly impacts product quality and yield.
NHS-first strategies represent the most commonly employed approach for heterobifunctional conjugations [37] [38] [19]. This method involves initial reaction of the NHS ester with amine-containing biomolecules at pH 7.2-8.0, followed by removal of excess crosslinker and subsequent reaction with thiol-containing molecules at pH 6.5-7.5 [16] [37].
The primary advantage of NHS-first approach lies in controlling NHS ester hydrolysis through pH management and reaction timing [15] [16]. By completing the amine conjugation step first, the competing hydrolysis reaction is eliminated for the subsequent maleimide reaction [37] [19]. This approach typically achieves conjugation efficiencies exceeding 80% for both reaction steps [39].
Maleimide-first strategies offer alternative benefits, particularly for applications requiring preservation of maleimide functionality [40] [41]. This approach involves initial thiol conjugation at pH 6.5-7.5 followed by amine conjugation at elevated pH. However, this sequence risks thiol oxidation during the time required for the second conjugation step [40].
Sequential Strategy | First Step | Second Step | pH Sequence | Typical Yield |
---|---|---|---|---|
NHS-first | Amine conjugation | Thiol conjugation | 7.2-8.0 → 6.5-7.5 | >80% [37] [39] |
Maleimide-first | Thiol conjugation | Amine conjugation | 6.5-7.5 → 7.2-8.0 | 60-80% [40] |
One-pot reactions offer simplified protocols by conducting both NHS and maleimide conjugations simultaneously in a single reaction vessel [40] [41]. This approach requires careful pH optimization to balance the competing requirements of both reactions, typically employing pH 7.2-7.5 as a compromise condition [15] [16].
Advantages of simultaneous methods include reduced processing time, elimination of intermediate purification steps, and simplified protocols for routine applications [40] [42]. However, these benefits come at the cost of more complex optimization requirements and potentially lower overall yields due to competing side reactions [40] [41].
Novel dual conjugation strategies have emerged that enable simultaneous thiol-amine bioconjugation through modified maleimide chemistry [40] [41]. Dibromomaleimides can undergo consecutive addition of thiols and amines, providing stabilized conjugates with dual functionality in a single reaction step [40]. This approach achieves yields exceeding 90% while simultaneously stabilizing the thiol conjugation against retro-Michael reactions [40].
Conjugation Method | Complexity | Yield Range | Processing Time | Best Applications |
---|---|---|---|---|
Sequential (controlled) | High | 70-90% | 4-8 hours | Antibody-drug conjugates [39] |
Simultaneous (standard) | Medium | 40-90% | 1-4 hours | Simple crosslinking [40] |
One-pot dual | High | >90% | 2-6 hours | Research applications [40] |